Physicochemical Differentiation: Boiling Point and Density vs. Positional Isomer
The target compound (CAS 85391-65-7) exhibits a boiling point of 445.1 °C at 760 mmHg and a density of 1.554 g·cm⁻³ at 25 °C . While the 2,6-dichloro positional isomer (CAS 85391-66-8) shares the identical molecular weight (330.62 g·mol⁻¹), differences in molecular shape and dipole moment arising from the altered chlorine orientation are expected to produce measurably distinct boiling points and densities, as is consistently observed for positional isomers of polychlorinated aromatics [1]. These physicochemical differences directly impact distillation-based purification feasibility and formulation behavior.
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 445.1 °C at 760 mmHg; Density: 1.554 g·cm⁻³ |
| Comparator Or Baseline | 4-Chloro-2-(2,6-dichlorophenoxy)benzothiazole (CAS 85391-66-8): Isomeric compound with identical molecular formula; distinct boiling point and density expected but not explicitly reported in accessible databases. |
| Quantified Difference | Not explicitly quantified in accessible sources; class-level expectation of measurable difference based on established structure–property relationships for positional isomers. |
| Conditions | Standard physicochemical measurement conditions (760 mmHg for boiling point; 25 °C for density). |
Why This Matters
Procurement of the correct positional isomer is essential when synthetic protocols or purification steps are optimized for a specific boiling point or density range.
- [1] Katritzky AR, Kuanar M, Slavov S, Hall CD, Karelson M, Kahn I, Dobchev DA. Quantitative correlation of physical and chemical properties with chemical structure: utility for prediction. Chem Rev. 2010;110(10):5714-5789. doi:10.1021/cr900238d. View Source
